2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
Overview
Description
2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a phenyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is treated with a phenyl acetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology: The compound’s derivatives are investigated for their antimicrobial and antiviral activities.
Industry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-phenylquinoline: Similar structure but lacks the carboxylic acid moiety.
6-Methyl-2-oxo-4-phenylquinoline: Similar structure but lacks the acetic acid side chain.
2-(4-Phenylquinolin-2-yl)acetic acid: Similar structure but lacks the methyl group on the quinoline core.
Uniqueness
2-(6-Methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is unique due to the presence of both the carboxylic acid moiety and the methyl group on the quinoline core
Properties
IUPAC Name |
2-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-8-15-13(9-11)17(12-5-3-2-4-6-12)14(10-16(20)21)18(22)19-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOPCRAIYGPGOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015645 | |
Record name | (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65418-08-8 | |
Record name | (6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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